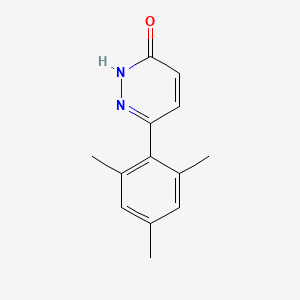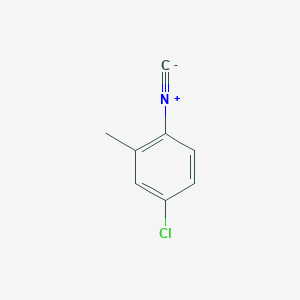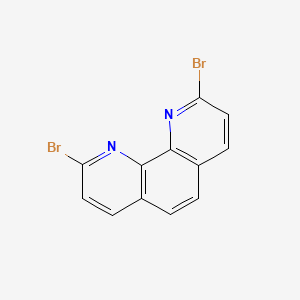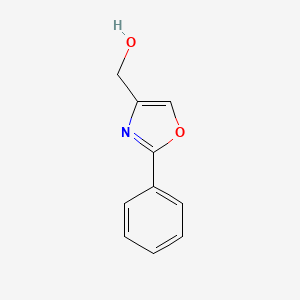
(2-Phenyloxazol-4-yl)methanol
Descripción general
Descripción
“(2-Phenyloxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of oxazole-based molecules like “this compound” has been a subject of interest in medicinal chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring attached to a phenyl group and a methanol group . The oxazole ring contains one nitrogen atom and one oxygen atom .
Chemical Reactions Analysis
Oxazole compounds, including “this compound”, are known to engage with many enzymes and receptors in biological systems through various non-covalent interactions, leading to a variety of biological activities .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties may be found in specific databases or literature .
Aplicaciones Científicas De Investigación
Catalytic Synthesis and Organic Transformations
(2-Phenyloxazol-4-yl)methanol and its derivatives have shown potential in catalyzing significant organic transformations. For instance, furan-2-yl(phenyl)methanol derivatives have been employed in aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, yielding corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is highlighted by its high selectivity, good yields, low catalyst loading, and quick reaction times, as demonstrated by Reddy et al. (2012) (Reddy et al., 2012).
Crystallography and Molecular Structure Analysis
The compound has also found use in crystallography and molecular structure analysis. Gzella and Rozwadowska (2000) confirmed the absolute configuration of (+)-(4,5-dihydro-2,5-diphenyloxazol-4-yl)methanol, highlighting its structural features and molecular interactions (Gzella & Rozwadowska, 2000).
Enantioselective Synthesis and Asymmetric Catalysis
The compound has been synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones, as shown by Lu et al. (2008). The resultant epoxides were produced with good yields and high enantioselectivities (Lu et al., 2008). Similarly, (S)-(4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol was synthesized for the asymmetric synthesis of α-hydroxy esters, showcasing the potential of this compound derivatives in asymmetric catalysis (Jung et al., 2000).
Photophysical Properties and Molecular Interactions
This compound derivatives also play a role in studying photophysical properties and molecular interactions. For instance, a series of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester derivatives were synthesized, and their photophysical properties were extensively studied by Guzow et al. (2005), providing insights into the influence of substituents on photophysical behaviors (Guzow et al., 2005).
Mecanismo De Acción
Target of Action
It’s worth noting that this compound has been used as a base structure in the synthesis of various fungicidal agents . Therefore, it’s plausible that its targets could be specific enzymes or proteins essential for the survival and proliferation of fungi.
Mode of Action
Based on its use in fungicidal agents, it can be inferred that it may interact with its targets, leading to the inhibition of essential biological processes in fungi, thereby exerting its fungicidal effects .
Biochemical Pathways
Given its fungicidal properties, it’s likely that it interferes with pathways crucial for fungal growth and reproduction .
Result of Action
(2-Phenyloxazol-4-yl)methanol has been used in the synthesis of compounds with potent fungicidal activities. For instance, certain derivatives of this compound have shown potential fungicidal activities against Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .
Safety and Hazards
Direcciones Futuras
Oxazole-based molecules, including “(2-Phenyloxazol-4-yl)methanol”, have received attention due to their wide range of biological activities. Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
Análisis Bioquímico
Biochemical Properties
(2-Phenyloxazol-4-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Studies have shown that derivatives of this compound exhibit fungicidal activities against various fungi, such as Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae . These interactions suggest that this compound may inhibit or activate specific enzymes involved in fungal growth and metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to exhibit potential fungicidal activities, which implies that it may disrupt normal cellular processes in fungi, leading to cell death . This disruption could be due to the compound’s ability to interfere with critical cellular pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fungicidal activity suggests that it may inhibit key enzymes required for fungal growth and survival . Additionally, this compound may induce changes in gene expression, leading to altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that derivatives of this compound maintain their fungicidal activity over time, indicating that the compound is relatively stable under laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired biochemical outcomes. Studies on the fungicidal activities of this compound derivatives have shown that specific dosages are required to effectively inhibit fungal growth without causing significant toxicity . These findings highlight the importance of optimizing dosage levels to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fungicidal activity suggests that it may interfere with metabolic pathways essential for fungal growth and survival
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . Understanding these interactions is essential for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate cellular sites, enhancing its biochemical efficacy.
Propiedades
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBXQYHHCUEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574044 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59398-98-0 | |
| Record name | (2-Phenyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenyl-1,3-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1368889.png)


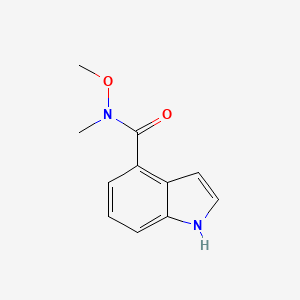

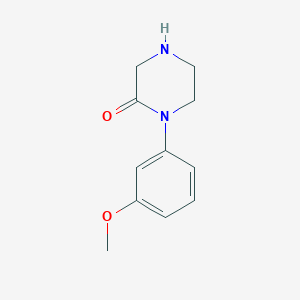

![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)
